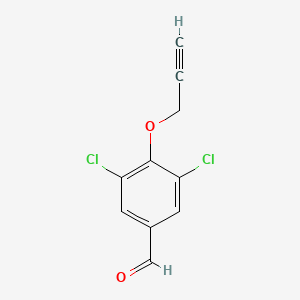
2-Fluoro-1-naphthol
概要
説明
“2-Fluoro-1-naphthol” is a chemical compound with the molecular formula C10H7FO . It is a derivative of naphthol, differing by the presence of a fluorine atom .
Synthesis Analysis
A general synthesis of 2-fluoro-1-naphthols has been reported in two steps from 1-indanones . The 1-indanones are first converted to difluoromethyl 2-fluoro-1-napthyl ethers by reaction with a difluorocarbene source, trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-naphthol consists of a naphthalene ring with a hydroxyl group and a fluorine atom attached to it. The molecular weight of this compound is 162.163 g/mol .
科学的研究の応用
Synthesis Methods
- A new method for synthesizing 2-Fluoro-1-naphthols from 1-indanones has been developed. This involves converting 1-indanones to difluoromethyl 2-fluoro-1-napthyl ethers and then to naphthols (Cai, Wu, & Dolbier, 2005).
Excited-State Reaction Analysis
- Frequency-domain fluorometry has been used to study the excited-state deprotonation of 2-naphthol, offering insights into reversible and irreversible ionization processes (Lakowicz & Cherek, 1985).
Photochemistry and Fluorescence Quenching
- The fluorescence characteristics and quenching of 2-naphthol by Cu2+ in different mediums, including microemulsions, have been explored. This research suggests compartmentalization of the fluorophores and provides a model for dynamic and transient quenching processes (Panda et al., 1995).
Applications in Liquid Crystal Materials
- 1-Fluoro- and 1,2-difluoronaphthalene derivatives, including 2-Fluoro-1-naphthol, have been used to design new liquid crystal mixtures for TFT-displays, exhibiting high nematic-isotropic transition temperatures and large dielectric anisotropy (Negishi et al., 2001).
Catalytic Asymmetric Fluorination
- Catalytic asymmetric fluorination of 2-naphthols has been achieved using a phase-transfer catalyst. This methodology is significant for synthesizing bioactive molecules (Egami et al., 2020).
Sensory Applications
- 1-Amino-2-naphthol functionalized fluorophoric ligands have been synthesized for detecting Cu2+ ions, offering potential applications in environmental monitoring and biological imaging (Kar et al., 2013).
Logic Operations
- Compounds based on 2-naphthol have been used to design binary logic operations at the molecular level, utilizing their absorption and fluorescence spectra (Wang et al., 2013).
Crystallography and Solid-State Chemistry
- The phase relations in binary systems involving 2-Fluoro-1-naphthol have been studied through X-ray diffraction and thermal analysis, providing insights into solid-state chemistry and material sciences (Haget et al., 1979).
Hydrogen Bond Studies
- Studies on intermolecular bifurcated hydrogen bonds in 8-fluoro-4-methyl-1-naphthol contribute to our understanding of molecular interactions and crystallography (Takemura, Ueda, & Iwanaga, 2009).
Chiral Discrimination in Chromatography
- NMR studies of chiral discrimination relevant to liquid chromatography have been conducted using 2-naphthol derivatives, contributing to advances in chromatographic techniques (Yashima, Yamamoto, & Okamoto, 1996).
特性
IUPAC Name |
2-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWCIQOXYOFFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375749 | |
| Record name | 2-fluoro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56874-95-4 | |
| Record name | 2-fluoro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

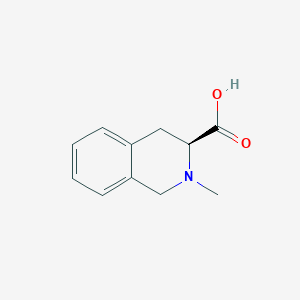
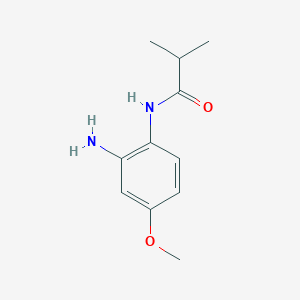

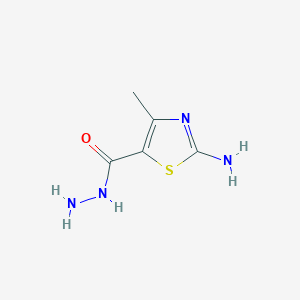
![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)
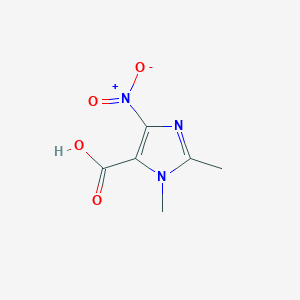

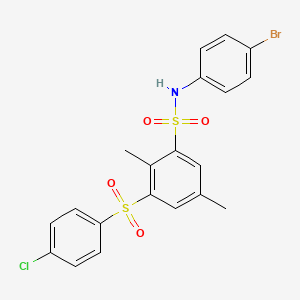
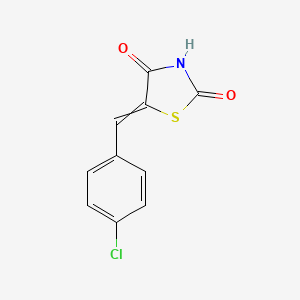
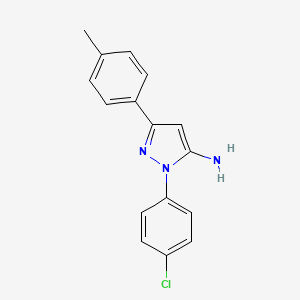


![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
